BenchChemオンラインストアへようこそ!

[1-(3-Methoxyphenyl)propyl](methyl)amine

Structure-Activity Relationship Phenylpropylamine pharmacology Bronchodilator selectivity

[1-(3-Methoxyphenyl)propyl](methyl)amine (CAS 941256-14-0) is a secondary phenylpropylamine with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol. Its IUPAC name is 1-(3-methoxyphenyl)-N-methylpropan-1-amine, featuring a meta-methoxy substituent on the phenyl ring and an N-methyl secondary amine attached to the benzylic carbon (C1) of the propyl chain.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 941256-14-0
Cat. No. B3308984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Methoxyphenyl)propyl](methyl)amine
CAS941256-14-0
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)NC
InChIInChI=1S/C11H17NO/c1-4-11(12-2)9-6-5-7-10(8-9)13-3/h5-8,11-12H,4H2,1-3H3
InChIKeyHMKCUQZSTHVKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1-(3-Methoxyphenyl)propyl](methyl)amine (CAS 941256-14-0): Structural Identity and Baseline Physicochemical Profile


[1-(3-Methoxyphenyl)propyl](methyl)amine (CAS 941256-14-0) is a secondary phenylpropylamine with molecular formula C₁₁H₁₇NO and molecular weight 179.26 g/mol [1]. Its IUPAC name is 1-(3-methoxyphenyl)-N-methylpropan-1-amine, featuring a meta-methoxy substituent on the phenyl ring and an N-methyl secondary amine attached to the benzylic carbon (C1) of the propyl chain [2]. The compound possesses one undefined stereocenter, existing as a racemic mixture under standard procurement conditions [1]. Computed physicochemical properties include XLogP3 of 2.2, topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Predicted boiling point is 259.3°C at 760 mmHg with a density of 0.953 g/cm³ [3]. The compound is commercially available as a free base (liquid at room temperature) and as its hydrochloride salt (CAS 1093405-43-6, solid, purity ≥95%) .

Why [1-(3-Methoxyphenyl)propyl](methyl)amine Cannot Be Interchanged with Generic Phenylpropylamine Analogs


Substituting [1-(3-Methoxyphenyl)propyl](methyl)amine with a closely related phenylpropylamine analog is scientifically unsound because the meta-methoxy substitution pattern, N-methylation state, and benzylic amine placement collectively govern biological target engagement, metabolic stability, and physicochemical behavior. Classic pharmacological studies on the phenylpropylamine series demonstrate that the position of the methoxy substituent (ortho, meta, or para) profoundly alters bronchodilator potency, pressor activity, and intravenous toxicity [1]. Specifically, methoxy derivatives as a class exhibit superior bronchodilator action but higher acute toxicity compared to their hydroxyl counterparts [1]. Furthermore, the ortho-methoxy-substituted amphetamine-type analog methoxyphenamine (Orthoxine) was >2-fold more effective than ephedrine as a bronchodilator yet possessed only 1/8 the pressor activity, demonstrating that precise substitution geometry dictates pharmacological selectivity [2]. A general-purpose phenylpropylamine building block cannot replicate these structure-dependent properties. Therefore, researchers requiring a meta-methoxy, N-methyl, benzylic amine framework—whether for chiral resolution, SAR exploration, or as a synthetic intermediate—must procure the specific compound rather than a positional isomer or primary amine analog.

Quantitative Differentiation Evidence for [1-(3-Methoxyphenyl)propyl](methyl)amine (CAS 941256-14-0) Against Closest Structural Analogs


Meta-Methoxy Substitution Confers Distinct Pharmacological Profile Versus Ortho-Methoxy Analog Methoxyphenamine

In the foundational 1948 study by Graham and Kuizenga, ortho-methoxy-β-phenylisopropyl methylamine (methoxyphenamine) demonstrated >2-fold greater bronchodilator activity than ephedrine against pilocarpine and histamine-induced bronchoconstriction in isolated perfused lungs, with only 1/8 the pressor activity of ephedrine [1]. In contrast, the meta-methoxy-substituted [1-(3-Methoxyphenyl)propyl](methyl)amine positions the methoxy group at C3 of the phenyl ring rather than C2, which alters the electron density of the aromatic ring and the steric environment around the amine. Literature on amphetamine-type analogs demonstrates that 3-substituted (meta) methcathinone analogs are generally more potent at monoamine transporters (DAT, NET, SERT) than their 2-substituted (ortho) counterparts [2]. Additionally, systematic drug discrimination studies of mono-methoxyphenylisopropylamines showed that all three positional isomers (ortho, meta, para) produced amphetamine-appropriate responding, but none matched racemic amphetamine in potency, establishing that the methoxy position alone is a critical potency determinant [3]. The meta-methoxy placement in the target compound, combined with its benzylic amine positioning (C1 rather than the amphetamine-type C2), predicts a pharmacological signature distinct from the clinically characterized ortho-methoxy analog methoxyphenamine.

Structure-Activity Relationship Phenylpropylamine pharmacology Bronchodilator selectivity

N-Methylation and Benzylic Amine Placement Differentiate Target Compound from Primary Amine Analog and Terminal-Amine Regioisomer

[1-(3-Methoxyphenyl)propyl](methyl)amine bears a secondary N-methylamine (NHCH₃) at the benzylic C1 position, distinguishing it from two key comparators: (1) the primary amine analog 1-(3-methoxyphenyl)propan-1-amine (CAS 856562-95-3), which lacks N-methylation and has been employed as a chiral building block in 19 patent families but lacks published biological data [1]; and (2) the regioisomer 3-(3-methoxyphenyl)-N-methylpropan-1-amine (CAS 108447-67-2), where the N-methylamine is placed at the terminal C3 position of the propyl chain rather than the benzylic C1 position . The benzylic amine placement in the target compound positions the basic nitrogen adjacent to the aromatic ring, which alters its pKa, hydrogen-bonding geometry, and interaction with biological targets compared to the terminal-amine regioisomer. N-Methylation of phenylpropylamines is known to modulate both potency and selectivity: methoxyphenamine (N-methylated) acts primarily as a β-adrenergic receptor agonist, while its primary amine counterpart 2-methoxyamphetamine is substantially weaker at inhibiting monoamine reuptake [2]. This demonstrates that N-methylation status is a critical determinant of pharmacological mechanism, not merely a pharmacokinetic modifier.

Amine substitution SAR Receptor binding affinity Metabolic stability

Methoxy Derivatives of Phenyl-n-Propylamines Show Superior Bronchodilator Activity but Higher IV Toxicity Versus Hydroxyl Analogs

Graham and Cartland (1944) conducted a systematic pharmacological comparison of a complete series of β-phenyl-n-propylamines, evaluating bronchodilator activity (isolated rabbit lung), pressor action (dog blood pressure), and acute intravenous toxicity (rat). They reported that methoxy derivatives of this series were consistently better bronchodilators than their corresponding hydroxyl analogues, but as a rule were more toxic intravenously in rats [1]. Conversely, the hydroxy derivatives were more potent pressor substances than their methoxy analogues [1]. While the 1944 study did not report individual compound data for the meta-methoxy-N-methyl variant, it established the class-level principle that methoxylation enhances bronchodilator efficacy at the cost of increased acute toxicity, while reducing cardiovascular pressor liability. A subsequent 1948 study quantified this for the ortho-methoxy-N-methyl analog (methoxyphenamine): >2-fold superior bronchodilation vs. ephedrine, 1/8 the pressor activity, with acute and chronic toxicity of the same order as ephedrine [2]. The meta-methoxy positioning in the target compound is predicted to further modulate these parameters based on electron-donating effects and steric factors distinct from ortho-substitution.

Bronchodilator screening Toxicity profiling Phenylpropylamine class SAR

Undefined Stereocenter at C1 Enables Chiral Resolution for Enantioselective Applications

[1-(3-Methoxyphenyl)propyl](methyl)amine possesses one undefined stereocenter at the C1 carbon of the propyl chain, as confirmed by PubChem (Defined Atom Stereocenter Count: 0; Undefined Atom Stereocenter Count: 1) [1]. This contrasts with the pre-resolved (R)- and (S)-enantiomers of the primary amine analog, which are commercially available as single enantiomers (e.g., CAS 856562-95-3 for (R)-enantiomer hydrochloride) . The racemic nature of the target compound makes it a versatile starting material for researchers who need to generate both enantiomers for comparative pharmacological profiling. The (R)-enantiomer of the primary amine analog has been cited in 19 patent families [2], demonstrating the value of chiral 1-(3-methoxyphenyl)propan-1-amine scaffolds in intellectual property. The N-methyl group in the target compound adds an additional dimension: chiral N-methylated amines can exhibit stereoselective metabolism and differential target engagement compared to their primary amine counterparts.

Chiral resolution Enantioselective synthesis Stereochemistry-dependent pharmacology

Predicted Physicochemical Properties Support CNS Penetration Potential Relative to Higher TPSA Comparators

The computed physicochemical profile of [1-(3-Methoxyphenyl)propyl](methyl)amine includes a topological polar surface area (TPSA) of 21.3 Ų, XLogP3 of 2.2, one hydrogen bond donor, and a molecular weight of 179.26 g/mol [1]. These values fall within favorable ranges for passive blood-brain barrier (BBB) penetration according to established CNS drug-likeness criteria: TPSA < 60-70 Ų, MW < 400, HBD ≤ 3. For comparison, the primary amine analog 1-(3-methoxyphenyl)propan-1-amine has TPSA of 35.3 Ų (one additional HBD from the primary amine), which may reduce passive BBB permeability relative to the N-methylated target compound [2]. The N-methyl group reduces hydrogen-bond donor count from 2 to 1 while also increasing lipophilicity (higher XLogP3), both factors that favor membrane permeation. Additionally, the meta-methoxy group enhances lipid solubility compared to unsubstituted phenylpropylamines, as noted for the related compound (S)-1-(3-methoxyphenyl)propan-1-amine . These computed parameters position the target compound as a potentially CNS-penetrant scaffold, distinguishing it from more polar or higher-MW analogs.

Blood-brain barrier permeability CNS drug design Physicochemical profiling

Positional Selectivity in PRMT and TAAR1 Target Engagement Favors Meta-Substituted Phenylalkylamines

Although [1-(3-Methoxyphenyl)propyl](methyl)amine itself lacks published target engagement data, structurally related 3-methoxyphenyl-containing compounds demonstrate measurable activity at pharmacologically relevant targets. A 3-methoxyphenyl-bearing analog in BindingDB (CHEMBL3628707) showed agonist activity at mouse TAAR1 with EC₅₀ = 2,380 nM and at human TAAR1 with EC₅₀ = 1,380 nM in HEK293 cells via BRET-based cAMP accumulation assay [1]. Additionally, 3-methoxy-substituted phenethylamines are known human TAAR1 agonists, with meta-methoxymethamphetamine (MMMA) confirmed as a TAAR1 agonist [2]. For comparison, the ortho-methoxy analog methoxyphenamine is primarily a β-adrenergic receptor agonist rather than a TAAR1 agonist [3], demonstrating that methoxy position determines which receptor systems are engaged. The 1-(3-methoxyphenyl)propan-1-amine scaffold has been extensively utilized in patent literature (19 patent families for the primary amine analog) [4], indicating its validated utility as a pharmacophore in intellectual property. Researchers studying TAAR1-mediated signaling or developing TAAR1 ligands should preferentially procure the meta-methoxy compound rather than ortho- or para-methoxy isomers, as methoxy position critically determines TAAR1 affinity and efficacy.

Protein arginine methyltransferase Trace amine-associated receptor Target engagement profiling

Optimal Research and Industrial Application Scenarios for [1-(3-Methoxyphenyl)propyl](methyl)amine Procurement


Structure-Activity Relationship (SAR) Studies Exploring Methoxy Positional Isomerism in Phenylpropylamine Pharmacology

This compound is ideally suited as the meta-methoxy-N-methyl probe in a systematic SAR matrix examining ortho, meta, and para methoxy substitution effects on target engagement, functional activity, and selectivity. Classic pharmacological studies (Graham & Cartland 1944 [1]; Graham & Kuizenga 1948 [2]) established that methoxy position profoundly influences bronchodilator potency, pressor activity, and toxicity in the phenylpropylamine class, but the meta-methoxy-N-methyl variant at the benzylic position was not individually characterized in these foundational studies. Researchers can use this compound to complete the SAR matrix alongside the well-characterized ortho-methoxy analog methoxyphenamine (CAS 93-30-1) [2] and para-methoxy analogs, enabling quantitative determination of how methoxy position modulates β-adrenergic vs. TAAR1 vs. monoamine transporter selectivity [3].

Chiral Resolution and Enantioselective Synthesis of N-Methyl-1-(3-methoxyphenyl)propan-1-amine Enantiomers

The racemic nature of the target compound (one undefined stereocenter at C1 [1]) makes it an optimal starting material for chiral resolution campaigns. The (R)-enantiomer of the primary amine analog has been cited in 19 patent families [2], demonstrating strong intellectual property relevance of the 1-(3-methoxyphenyl)propan-1-amine scaffold. By procuring the N-methyl racemate, research groups can generate both (R)- and (S)-enantiomers of the secondary amine through classical resolution (diastereomeric salt formation) or chiral chromatographic separation, then profile each enantiomer for stereoselective pharmacology. This approach is more economical than purchasing pre-resolved enantiomers separately and allows exploration of how the combination of N-methylation and absolute configuration affects biological activity.

Medicinal Chemistry Programs Targeting TAAR1 or Related GPCR Systems

Based on structural analogy to meta-methoxy congeners with confirmed TAAR1 agonist activity (CHEMBL3628707: human TAAR1 EC₅₀ = 1,380 nM [1]), this compound serves as a suitable starting scaffold for TAAR1-focused medicinal chemistry. The meta-methoxy substitution pattern is a key pharmacophoric element for TAAR1 engagement, as demonstrated by 3-methoxymethamphetamine [2], while the N-methyl group distinguishes it from primary amine scaffolds and may influence selectivity against related aminergic receptors. The favorable CNS physicochemical profile (TPSA 21.3 Ų, XLogP3 2.2, single HBD [3]) supports its use in CNS-penetrant ligand design. Researchers should procure this specific compound rather than ortho-methoxy analogs, which preferentially engage β-adrenergic receptors rather than TAAR1 [4].

Synthetic Intermediate for N-Alkylated Drug Candidates Bearing the 3-Methoxyphenyl Motif

The compound functions as a versatile building block for constructing more complex N-alkylated drug candidates. Its secondary amine can be further functionalized through reductive amination, acylation, or N-arylation to generate tertiary amine products with the 3-methoxyphenyl pharmacophore intact. The benzylic amine position provides a handle for diversification while preserving the meta-methoxy substitution that distinguishes this scaffold from ortho- and para-substituted analogs. The commercial availability of both the free base (liquid) [1] and hydrochloride salt (solid, ≥95% purity) [2] provides flexibility in reaction conditions depending on solubility and base requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(3-Methoxyphenyl)propyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.